molecular formula C19H22N2O2 B12736748 Ethyl 2,3,4,5,-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate CAS No. 87918-91-0

Ethyl 2,3,4,5,-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate

Cat. No.: B12736748
CAS No.: 87918-91-0
M. Wt: 310.4 g/mol
InChI Key: DIUVBXJWPFHZQJ-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzodiazepine ring. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

87918-91-0

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 4-methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-3-23-18(22)19(2)13-17(14-9-5-4-6-10-14)20-15-11-7-8-12-16(15)21-19/h4-12,17,20-21H,3,13H2,1-2H3

InChI Key

DIUVBXJWPFHZQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(NC2=CC=CC=C2N1)C3=CC=CC=C3)C

Origin of Product

United States

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